2.3-Fold Higher Oral Bioavailability of Active (-)-Carbovir After (-)-6-Aminocarbovir Administration vs. Oral (-)-Carbovir
When administered orally, (-)-6-aminocarbovir delivers substantially greater systemic exposure to the active antiviral agent (-)-carbovir compared with oral administration of (-)-carbovir itself. Following a 40 mg/kg oral dose of (-)-6-aminocarbovir in rats, the absolute bioavailability of (-)-carbovir was 46.2 ± 9.9%, representing a 2.3-fold improvement over the approximately 20% bioavailability observed after oral (-)-carbovir administration [1]. The maximum plasma concentration (Cmax) of (-)-carbovir achieved after a 40 mg/kg oral dose of (-)-6-aminocarbovir was 1.65 ± 0.7 μg/mL, which exceeds the Cmax of 1.00 μg/mL previously reported after a higher 60 mg/kg oral dose of (-)-carbovir [1].
| Evidence Dimension | Oral bioavailability of active metabolite (-)-carbovir |
|---|---|
| Target Compound Data | 46.2 ± 9.9% (after 40 mg/kg oral (-)-6-aminocarbovir) |
| Comparator Or Baseline | (-)-Carbovir: approximately 20% (after oral administration) |
| Quantified Difference | 2.3-fold higher bioavailability; 65% higher Cmax despite 33% lower molar dose |
| Conditions | Male Sprague-Dawley rats, randomized three-way crossover design, blood sampling over 480 minutes |
Why This Matters
Higher oral bioavailability translates to lower required doses for equivalent systemic exposure, reducing compound consumption in animal studies.
- [1] Beers SA, Vince R. Pharmacokinetic evaluation of (-)-6-aminocarbovir as a prodrug for (-)-carbovir in rats. Drug Metab Dispos. 1992;20(1):47-51. View Source
